2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
This compound features a 2-methoxyphenoxy group attached to an acetamide scaffold, which is further linked to a phenyl ring substituted with a 6-methyl-1,3-benzothiazol-2-yl moiety. The benzothiazole core is a privileged structure in medicinal chemistry, often associated with anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-15-7-12-18-21(13-15)29-23(25-18)16-8-10-17(11-9-16)24-22(26)14-28-20-6-4-3-5-19(20)27-2/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJXHAQCZMUDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 396.48 g/mol. The structure consists of a methoxyphenoxy group linked to a benzothiazole moiety through an acetamide functional group. This unique structure may contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H20N2O3S |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 361198-98-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The methoxyphenoxy group may enhance binding affinity to enzymes or receptors, while the benzothiazole component could provide additional stability and specificity in these interactions. This compound has been shown to exhibit inhibitory effects on acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease characterized by reduced acetylcholine levels due to increased AChE activity .
In Vitro Studies
Recent studies have evaluated the efficacy of this compound in various biological assays:
- Acetylcholinesterase Inhibition : In vitro assays demonstrated that derivatives containing thiazole and related structures showed promising AChE inhibitory activity, with some exhibiting IC50 values as low as 2.7 µM .
- Antimicrobial Activity : Some derivatives of benzothiazole have been reported to possess moderate antimicrobial properties, indicating potential applications in treating infections .
Case Studies
- Alzheimer's Disease Research : A study focused on compounds similar to this compound highlighted their role as AChE inhibitors. The findings suggested that these compounds could be developed further for therapeutic use in Alzheimer's disease management .
- Analgesic and Anti-inflammatory Properties : Other research involving related benzothiazole derivatives indicated significant analgesic and anti-inflammatory activities, suggesting that this class of compounds could be beneficial in pain management therapies .
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediate Compounds : Starting with commercially available precursors, various synthetic routes can be employed.
- Formation of Acetamide Linkage : The acetamide group is introduced through acylation reactions involving appropriate amines and acetic anhydride or acetic acid derivatives.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
a) N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
- Structure: Replaces the methoxy group with a methyl group at the ortho position of the phenoxy ring.
- This analog (MolPort-001-505-764) has a molar mass of 388.48 g/mol .
b) 2-(2-Isopropylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 303972-41-0)
- Structure: Features a bulky isopropyl group at the phenoxy ring.
- Impact : The steric bulk may hinder binding to flat receptor pockets but improve metabolic stability. Molar mass: 416.54 g/mol .
c) 2-(2-tert-Butylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 304892-54-4)
Modifications to the Acetamide Scaffold
a) 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 618879-85-9)
- Structure : Adds a triazole-thiophene sulfanyl group to the acetamide.
- Molar mass: 503.66 g/mol .
b) N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide
Physicochemical Properties
*Estimated based on structural analogs.
Crystallographic and Conformational Insights
- Dihedral Angles : In analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the aryl and heterocyclic rings exhibit dihedral angles of ~80°, influencing binding pocket compatibility .
- Hydrogen Bonding: Methoxy groups in the target compound may form stronger intermolecular hydrogen bonds (e.g., N–H⋯O) compared to non-polar substituents, affecting crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
